molecular formula C18H14N4O2S B6559265 N-(4-{[(1E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide CAS No. 1021219-16-8

N-(4-{[(1E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}phenyl)acetamide

Cat. No.: B6559265
CAS No.: 1021219-16-8
M. Wt: 350.4 g/mol
InChI Key: VKAIWISWCGQDNH-JLHYYAGUSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and an amide group. These functional groups and rings are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of these heterocyclic rings can significantly influence the chemical properties and biological activities of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that can undergo various chemical reactions. For example, the cyano group (-CN) can undergo reactions such as hydrolysis, reduction, and addition reactions. The amide group (-CONH2) can participate in hydrolysis and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amide group) can increase the compound’s solubility in polar solvents. The aromatic rings can contribute to the compound’s stability and reactivity .

Future Directions

The study and development of new compounds with heterocyclic rings is a vibrant field in medicinal chemistry. Compounds like the one you mentioned could be studied for their potential biological activities and could be developed into new drugs or therapeutic agents .

Properties

IUPAC Name

N-[4-[[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-12(23)21-15-6-4-14(5-7-15)20-10-13(9-19)18-22-16(11-25-18)17-3-2-8-24-17/h2-8,10-11,20H,1H3,(H,21,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAIWISWCGQDNH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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